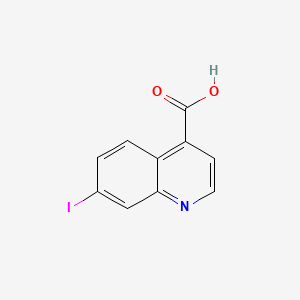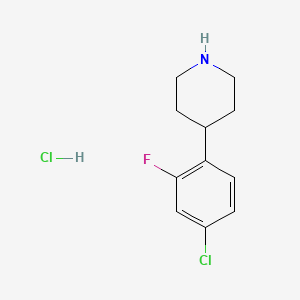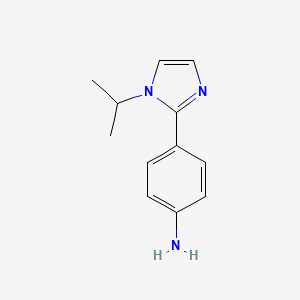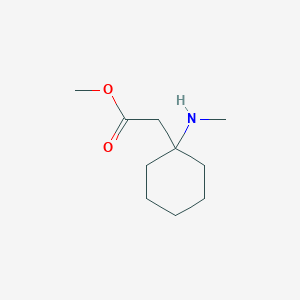
tert-butyl N-(4-acetyloxan-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-acetyloxan-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an acetyloxan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetyloxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-acetyloxan-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as crystallization or distillation, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(4-acetyloxan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxan ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the acetyloxan ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(4-acetyloxan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may be investigated as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-acetyloxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The acetyloxan ring may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a hydroxycyclohexyl group instead of an acetyloxan ring, which affects its reactivity and applications.
- tert-Butyl N-(4-ethynylphenyl)carbamate: The presence of an ethynylphenyl group introduces aromaticity and potential for π-π interactions, differing from the aliphatic nature of the acetyloxan ring.
- tert-Butyl N-(4-formylbenzyl)carbamate: The formyl group in this compound provides different chemical reactivity, particularly in nucleophilic addition reactions, compared to the acetyloxan ring.
Conclusion
tert-Butyl N-(4-acetyloxan-4-yl)carbamate is a versatile compound with significant applications in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological studies, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl N-(4-acetyloxan-4-yl)carbamate |
InChI |
InChI=1S/C12H21NO4/c1-9(14)12(5-7-16-8-6-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
Clé InChI |
CVXHRHZKVNITMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCOCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


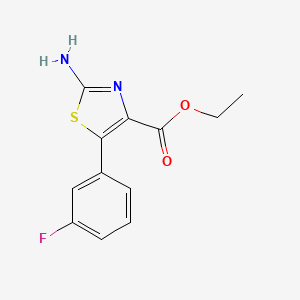
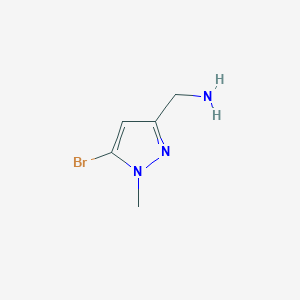
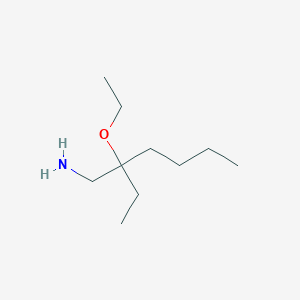

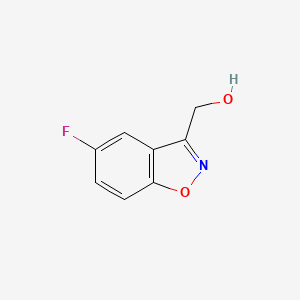
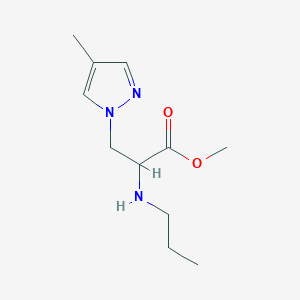
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)

